![molecular formula C26H30N2O4S2 B2905209 Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-91-4](/img/structure/B2905209.png)
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S2 and its molecular weight is 498.66. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research: Antihistamine Development
The piperazine moiety found in this compound is known for its presence in antihistamines . The structural similarity to known antihistamines suggests potential applications in the development of new drugs to treat allergic reactions by inhibiting the action of histamine.
Antiparasitic and Antifungal Applications
Compounds with a piperazine ring have been shown to possess antiparasitic and antifungal properties . This compound could be explored for its efficacy against parasitic infections and fungal diseases, contributing to the field of infectious disease treatment.
Antibacterial and Antiviral Research
The structural features of this compound, particularly the piperazine and thiophene rings, indicate potential antibacterial and antiviral activities . This could lead to the synthesis of new compounds targeting resistant strains of bacteria and viruses.
Neurodegenerative Disease Treatment
Piperazine derivatives are being investigated for their therapeutic effects in neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound could be a candidate for the synthesis of drugs aimed at alleviating symptoms or slowing disease progression.
Antitumor and Antidiabetic Drug Synthesis
The unique structure of this compound suggests possible applications in the synthesis of antitumor and antidiabetic medications . Research could focus on its interaction with specific biological targets relevant to cancer and diabetes.
Psychoactive Substance Analysis
While piperazine compounds are used in legitimate pharmaceuticals, they are also known as psychoactive substances . Studying this compound could provide insights into its psychoactive properties and potential misuse, which is crucial for regulatory and safety purposes.
Mechanism of Action
Target of Action
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Compounds containing an indole nucleus and a piperazine moiety have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Similarly, piperazine derivatives have a wide range of biological and pharmaceutical activity .
Result of Action
Indole derivatives have been shown to have diverse biological activities and immeasurable potential for therapeutic applications .
properties
IUPAC Name |
ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-10-7-18(2)8-11-21)34(30,31)28-14-12-27(13-15-28)23-16-19(3)6-9-20(23)4/h6-11,16-17H,5,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURSKCEQZBJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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